Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-
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Overview
Description
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- can be synthesized through the condensation of vanillin and p-anisidine in a water solvent using the stirrer method . The reaction involves the formation of an imine bond between the aldehyde group of vanillin and the amine group of p-anisidine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The imine group can interact with microbial cell membranes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-, (Z)-:
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a methoxymethyl group instead of an imine group, leading to different chemical properties.
Uniqueness
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is unique due to its combination of phenol, methoxy, and imine groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various biological assays.
Synthesis and Characterization
The compound can be synthesized through the condensation reaction of vanillin and p-anisidine, resulting in a Schiff base structure characterized by a carbon-nitrogen double bond. The synthesis typically involves the use of a water solvent and can be accomplished using various methods, such as the stirrer method. The yield of the synthesized compound is often high, with reports indicating yields around 95% .
Characterization Techniques:
- FTIR Spectroscopy: Used to identify functional groups; characteristic peaks for imine groups are typically observed around 1590 cm−1.
- GC-MS Analysis: Provides molecular weight information; for this compound, a molecular ion at m/z 257 is indicative of its structure.
- NMR Spectroscopy: Proton NMR can reveal the presence of imine protons at specific chemical shifts (e.g., 8.42 ppm) confirming the formation of the desired Schiff base .
Biological Activity
The biological activity of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- has been investigated through various assays that highlight its potential therapeutic benefits.
Antioxidant Activity
The antioxidant properties of this compound have been assessed using the DPPH radical scavenging assay. The results indicated an EC50 value of approximately 10.46 ppm, suggesting that it possesses moderate antioxidant activity. This property is crucial as antioxidants play a significant role in mitigating oxidative stress-related diseases .
Anti-Cancer Properties
Preliminary studies indicate that phenolic compounds can induce apoptosis and inhibit cancer cell proliferation. For instance, related phenolic compounds have shown to reduce cell viability in pancreatic cancer cell lines by inhibiting key proteins involved in cell cycle regulation such as PCNA (Proliferating Cell Nuclear Antigen) and FAK (Focal Adhesion Kinase) .
Case Studies
-
Pancreatic Cancer Treatment:
- A study focused on 2-Methoxy-4-vinylphenol (a related compound) found that it effectively reduced cell viability in Panc-1 and SNU-213 pancreatic cancer cell lines. It inhibited migration and induced cell cycle arrest, making it a candidate for further development as an adjunct therapy in pancreatic cancer treatment .
- Antioxidant Research:
Properties
Molecular Formula |
C14H12NO3- |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenolate |
InChI |
InChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3/p-1 |
InChI Key |
DXTQSDXJDQAFRH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2[O-])O |
Origin of Product |
United States |
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